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molecular formula C16H19N B169790 Bis(2,4-dimethylphenyl)amine CAS No. 19616-28-5

Bis(2,4-dimethylphenyl)amine

Cat. No. B169790
M. Wt: 225.33 g/mol
InChI Key: MAINCNYZMOMWRA-UHFFFAOYSA-N
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Patent
US09263681B2

Procedure details

A mixture of 2,4-dimethylaniline (6.05 g, 50 mmol), 2,4-dimethylbromobenzene (9.25 g, 50 mmol), Pd(dppf)Cl2 (0.88 g, 1.2 mmol), sodium tert-butoxide (KOBut) (9.6 g, 0.1 mmol) in toluene (120 mL) was degassed and heated at 100° C. overnight. The resulting mixture was worked up with dichloromethane/brine, dried over Na2SO4, loaded on silica gel and purified by flash column using eluents of hexanes to hexanes/dichloromethane 9:1. After removal of solvent, a liquid was obtained (9.45 g, in 84% yield).
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=1Br.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:12]1[CH:13]=[CH:14][C:15]([CH3:17])=[CH:16][C:11]=1[CH3:10] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Name
Quantity
9.25 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)Br
Name
Quantity
9.6 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.88 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by flash column
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
a liquid was obtained (9.45 g, in 84% yield)

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)C)NC1=C(C=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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